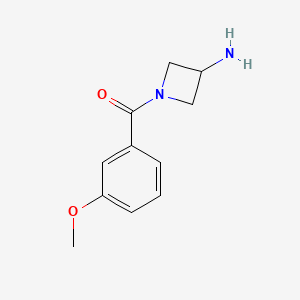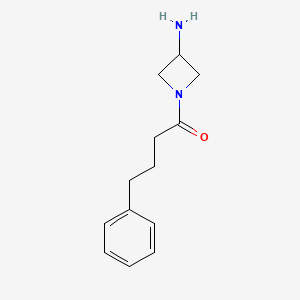![molecular formula C13H17NO2 B1469179 1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341923-77-0](/img/structure/B1469179.png)
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Azetidines, including “1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid”, are synthesized through various methods. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation .Molecular Structure Analysis
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, but they are significantly more stable than related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions. They are excellent candidates for ring-opening and expansion reactions due to their ring strain . They also have important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Applications De Recherche Scientifique
Peptidomimetic Research
This compound is utilized in the field of peptidomimetics, which involves the design of peptide-like structures that can mimic the biological activity of peptides. Due to its structural similarity to natural amino acids, it serves as an excellent candidate for creating peptidomimetic drugs with improved stability and bioavailability .
Medicinal Chemistry
In medicinal chemistry, the compound finds application as a building block for the synthesis of potential therapeutic agents. Its incorporation into drug molecules can enhance pharmacokinetic properties and provide better interaction with biological targets .
Catalytic Processes
The azetidine ring in the compound can participate in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are crucial for constructing complex molecules with high precision .
Nucleic Acid Chemistry
The compound’s potential in nucleic acid chemistry is significant. It can be used to create analogs of nucleic acids or to modify the structure of nucleotides, which can lead to advancements in gene therapy and molecular diagnostics .
Organic Synthesis
In organic synthesis, this compound can act as a heterocyclic synthon for the preparation of functionally enriched heterocyclic scaffolds. These scaffolds are valuable for developing new materials and chemicals with unique properties .
Azetidine Derivatives Synthesis
The compound is a precursor for synthesizing various azetidine derivatives. These derivatives are important for the development of new compounds with potential applications in agriculture, industry, and pharmaceuticals .
Photochemical Reactions
It can be used in photochemical reactions, such as the aza Paternò–Büchi reaction, to synthesize functionalized azetidines. This method is efficient for constructing four-membered rings, which are prevalent in many natural products .
Metabolic Studies
The compound is also relevant in studying the physicochemical and metabolic properties of amino acid derivatives. Understanding these properties is crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics .
Orientations Futures
Azetidines are considered valuable compounds in pharmaceutical and agrochemical research . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are being used as motifs in drug discovery, polymerization, and chiral templates . This suggests a promising future for the study and application of azetidines, including “1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid”.
Mécanisme D'action
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The specific targets of individual azetidines can vary widely depending on their structure and functional groups.
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This unique reactivity can be triggered under appropriate reaction conditions.
Biochemical Pathways
Azetidines can participate in various biochemical pathways due to their reactivity and stability . The specific pathways affected would depend on the specific azetidine compound and its targets.
Result of Action
The molecular and cellular effects of azetidines can vary widely and depend on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of azetidines .
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-10(2)11(5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKGSSQSXJDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)


![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)


![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)
![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1469114.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469116.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)
![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)